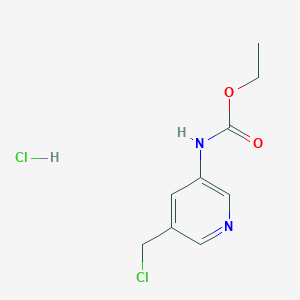
Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyridine ring substituted with a chloromethyl group at the 5-position and an ethyl carbamate group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(chloromethyl)pyridine, which can be obtained by chloromethylation of pyridine.
Carbamate Formation: The 5-(chloromethyl)pyridine is then reacted with ethyl carbamate in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to ensure complete conversion of starting materials.
Purification: The product is purified by recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Oxidation: Products include pyridine N-oxides and other oxidized derivatives.
Reduction: Products include amines and other reduced forms of the original compound.
Scientific Research Applications
Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The chloromethyl group allows for covalent binding to target proteins, leading to inhibition or modification of their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl pyridin-3-ylcarbamate: Lacks the chloromethyl group, resulting in different reactivity and applications.
5-(Chloromethyl)pyridine: Lacks the carbamate group, making it less versatile in certain chemical reactions.
N-Methylcarbamates: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
Uniqueness
Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride is unique due to the presence of both the chloromethyl and carbamate groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in synthesis, research, and industry.
Properties
Molecular Formula |
C9H12Cl2N2O2 |
|---|---|
Molecular Weight |
251.11 g/mol |
IUPAC Name |
ethyl N-[5-(chloromethyl)pyridin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O2.ClH/c1-2-14-9(13)12-8-3-7(4-10)5-11-6-8;/h3,5-6H,2,4H2,1H3,(H,12,13);1H |
InChI Key |
POZFYVMNAKMKSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CN=CC(=C1)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















